molecular formula C16H17NO2 B1431234 Methyl 6-mesitylpicolinate CAS No. 1384253-80-8

Methyl 6-mesitylpicolinate

Cat. No. B1431234
M. Wt: 255.31 g/mol
InChI Key: GBRPCALFNMXATQ-UHFFFAOYSA-N
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Description

Methyl 6-mesitylpicolinate is a chemical compound that is used in scientific research for various purposes. It is an organic compound that is derived from picolinic acid and mesitylene. The compound has a molecular formula of C17H19NO2 and a molecular weight of 269.34 g/mol. Methyl 6-mesitylpicolinate is a yellow crystalline powder that is soluble in organic solvents such as ethanol and methanol.

Scientific Research Applications

Catalysis and Polymerization

Research on bulky phosphino-pyridine ligands, which are structurally related to "Methyl 6-mesitylpicolinate", has shown applications in catalysis, particularly in the polymerization of ethylene. The study by Chen et al. (2003) on palladium and nickel complexes for the catalytic polymerization and oligomerization of ethylene highlights the importance of such compounds in facilitating chemical reactions that are crucial for producing polymers with specific properties. These complexes were characterized by spectral data and X-ray crystallography, demonstrating the potential for "Methyl 6-mesitylpicolinate" in catalysis and material science (Chen et al., 2003).

Fluoroalkylation and Synthesis of Fluorinated Compounds

The transition-metal-free radical fluoroalkylation of isocyanides for the synthesis of tri-/di-/monofluoromethylated phenanthridines, as presented by Fang et al. (2017), showcases a methodology that could be applicable to "Methyl 6-mesitylpicolinate". This process enables the preparation of fluorinated compounds under mild conditions, using sodium tri-, di-, and monofluoromethanesulfinates as radical fluoroalkylation reagents. Such methodologies are crucial for the synthesis of fluorinated organic compounds, which have widespread applications in pharmaceuticals and agrochemicals (Fang et al., 2017).

Methylation Reactions and Resource Optimization

A comprehensive review on the methylation of C6-8~arene with methanol, including mechanism, catalysts, and kinetic/thermodynamics, by Dong et al. (2022), provides a broad perspective on the significance of methylation reactions in optimizing the resource structure of the petrochemical and coal chemical industry. This review emphasizes the role of catalysis in achieving high selectivity for desired products, such as p-xylene and trimethylbenzene, from methylation reactions. The insights into catalyst preparation strategies and reaction mechanisms could be relevant for exploring the applications of "Methyl 6-mesitylpicolinate" in similar contexts (Dong et al., 2022).

properties

IUPAC Name

methyl 6-(2,4,6-trimethylphenyl)pyridine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c1-10-8-11(2)15(12(3)9-10)13-6-5-7-14(17-13)16(18)19-4/h5-9H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRPCALFNMXATQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)C2=NC(=CC=C2)C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 6-mesitylpicolinate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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